O-(2-Bromobenzyl)hydroxylamine hydrochloride

概要

説明

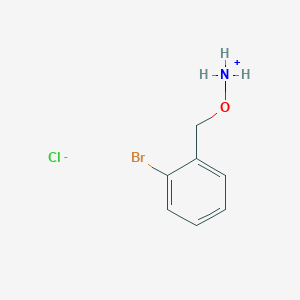

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClNO and a molecular weight of 238.51 g/mol . It is known for its unique structure, which includes an ammoniooxy group attached to a bromobenzene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

準備方法

The synthesis of O-(2-Bromobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-bromobenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the ammoniooxy derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

O-(2-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ammoniooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydroxylamines.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis and Characterization

O-(2-Bromobenzyl)hydroxylamine hydrochloride can be synthesized from 2-bromobenzyl alcohol through a straightforward reaction involving hydroxylamine hydrochloride. The process typically yields white crystalline products, characterized by techniques such as NMR spectroscopy and elemental analysis. The synthesis method allows for the introduction of various substituents, which can modify the compound's properties and enhance its biological activity .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune evasion. The compound has demonstrated sub-micromolar inhibition of IDO1 in cell-based assays, indicating its promise as a therapeutic agent in cancer treatment .

Table 1: Inhibition Potency of O-(2-Bromobenzyl)hydroxylamine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine | <0.5 | HeLa |

| O-benzylhydroxylamine | 0.8 | Trex |

Herbicidal Properties

This compound has been evaluated for its herbicidal activities. A series of oxime ether derivatives, including those derived from O-(2-bromobenzyl) hydroxylamine, exhibited significant larvicidal activity against various pests such as Myzus persicae and fungicidal activity against Rhizoctonia solani. This suggests that the compound may contribute to the development of environmentally compatible herbicides .

Mechanistic Insights

The mechanism of action for compounds like O-(2-Bromobenzyl)hydroxylamine involves mimicking alkylperoxy intermediates in enzymatic reactions. Structural studies have shown that these compounds can coordinate with heme iron in enzymes like IDO1, providing insights into their inhibitory mechanisms .

Therapeutic Development

In a notable study, O-(2-Bromobenzyl)hydroxylamine was used to explore structure-activity relationships (SAR) for IDO1 inhibitors. Researchers synthesized over forty derivatives, identifying that halogenation at specific positions on the aromatic ring significantly enhanced inhibitory potency. This work underscores the importance of chemical modifications in optimizing drug candidates for therapeutic use .

Agrochemical Applications

Research into the herbicidal properties of oxime ethers derived from O-(2-Bromobenzyl)hydroxylamine has led to the identification of several promising candidates with potent activity against target pests while showing reduced toxicity to non-target organisms. This aspect is critical for developing sustainable agricultural practices .

作用機序

The mechanism of action of O-(2-Bromobenzyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ammoniooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromobenzene moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

類似化合物との比較

O-(2-Bromobenzyl)hydroxylamine hydrochloride can be compared with similar compounds such as:

2-Bromobenzyl alcohol: Lacks the ammoniooxy group, making it less reactive in certain chemical reactions.

2-Bromoaniline: Contains an amino group instead of an ammoniooxy group, leading to different reactivity and biological activities.

2-Bromobenzaldehyde: Features an aldehyde group, which undergoes different types of chemical reactions compared to the ammoniooxy derivative.

The uniqueness of this compound lies in its combination of the bromobenzene ring and the ammoniooxy group, providing a versatile platform for various chemical transformations and biological interactions.

生物活性

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing on diverse research findings.

Synthesis and Characterization

This compound is synthesized from 2-bromobenzyl alcohol through a reaction with hydroxylamine hydrochloride. The process typically yields white crystalline products with varying degrees of purity based on the synthesis method used .

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts, including antiproliferative effects, antibacterial properties, and potential applications in cancer therapy.

Antiproliferative Activity

Research has shown that derivatives of hydroxylamine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 28.7 to 49.5 µM against the MDA-MB-231 breast cancer cell line . The presence of a hydroxyl group at specific positions on the flavone backbone has been linked to enhanced activity.

Table 1: Antiproliferative Activity of Hydroxylamine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine | MDA-MB-231 | 28.7-49.5 |

| 6-Hydroxyflavone | MDA-MB-231 | 3.4 |

| Other derivatives | Various | 28.7-47.8 |

Antibacterial Properties

This compound has also been explored for its antibacterial properties. Hydroxylamine derivatives have shown promise as effective agents against drug-resistant bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 μM against Gram-positive strains . The mechanism of action often involves inhibition of protein synthesis and disruption of nucleic acid production pathways.

Table 2: Antibacterial Activity of Hydroxylamine Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine | Staphylococcus aureus | 15.625-62.5 |

| Other derivatives | Enterococcus spp. | 62.5-125 |

Case Studies and Research Findings

- Antiproliferative Studies : A study focused on synthesizing various flavone derivatives containing hydroxylamine functionalities reported that compounds with specific substituents showed enhanced antiproliferative effects against breast cancer cell lines .

- Antibacterial Evaluation : Another investigation highlighted the effectiveness of hydroxylamine derivatives in combating biofilm formation in MRSA strains, showcasing their potential as novel antibacterial agents .

- Structure-Activity Relationships : The structure-activity relationship studies indicate that modifications to the benzene ring and the introduction of halogen substituents can significantly influence the biological activity of hydroxylamine derivatives .

特性

IUPAC Name |

O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRPFMUCUWQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of using 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride for derivatizing carbonyl compounds?

A1: This compound enables the mild and selective derivatization of carbonyl compounds into stable oxime ethers. [] This is particularly useful for analyzing reactive aldehydes, which are often found as secondary products of lipid peroxidation in food toxicology. The reaction proceeds under mild conditions and requires minimal workup, making it suitable for complex biological samples. Additionally, the presence of bromine in the derivatized product allows for selective detection using LC/HRMS techniques. []

Q2: How does the structure of 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride contribute to its derivatizing ability?

A2: The molecule contains an O-benzylhydroxylamine group, which reacts with the carbonyl group of aldehydes and ketones to form oxime ethers. [] The bromine atom does not directly participate in the derivatization reaction but serves as a tag for enhanced detection sensitivity in LC/HRMS analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。